molecular formula C9H3BrCl3N B597573 4-Bromo-3,5,8-trichloroquinoline CAS No. 1210972-15-8

4-Bromo-3,5,8-trichloroquinoline

Cat. No.: B597573
CAS No.: 1210972-15-8
M. Wt: 311.384
InChI Key: UHFOIJBPRKYRMO-UHFFFAOYSA-N
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Description

4-Bromo-3,5,8-trichloroquinoline is a halogenated quinoline derivative characterized by bromine at position 4 and chlorine atoms at positions 3, 5, and 8. These compounds are primarily used as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and halogen substitution patterns, which facilitate further functionalization .

Properties

CAS No.

1210972-15-8

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.384

IUPAC Name

4-bromo-3,5,8-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-8-6(13)3-14-9-5(12)2-1-4(11)7(8)9/h1-3H

InChI Key

UHFOIJBPRKYRMO-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1Cl)C(=C(C=N2)Cl)Br)Cl

Synonyms

4-Bromo-3,5,8-trichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-bromo-3,5,8-trichloroquinoline (inferred) with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight XLogP3 Substituent Positions (Cl/Br)
This compound* N/A C₉H₃BrCl₃N ~311.39 ~4.8† 3, 5, 8 (Cl); 4 (Br)
4-Bromo-3,7,8-trichloroquinoline 1211397-23-7 C₉H₃BrCl₃N 311.39 4.8 3, 7, 8 (Cl); 4 (Br)
4-Bromo-5,8-dichloroquinoline 1070879-38-7 C₉H₄BrCl₂N 277.94 N/A 5, 8 (Cl); 4 (Br)
4-Bromo-3-chloroquinoline 1209339-16-1 C₉H₅BrClN 242.50 N/A 3 (Cl); 4 (Br)

*Inferred properties based on positional analogs. †Estimated using 4-Bromo-3,7,8-trichloroquinoline as a reference .

Key Observations:
  • Substituent Position Effects: The trichloro derivatives (3,5,8- vs. 3,7,8-) exhibit similar molecular weights and XLogP3 values (~4.8), suggesting comparable lipophilicity. However, chlorine at position 5 (vs. The dichloro analog (5,8-Cl) has a lower molecular weight and likely reduced steric hindrance compared to trichloro derivatives, making it more suitable for reactions requiring moderate steric environments . The mono-chloro compound (3-Cl) has significantly lower molecular weight and lipophilicity, limiting its utility in hydrophobic drug design but offering advantages in aqueous-phase reactions .
Reactivity Trends:
  • Trichloro Derivatives: Higher halogen density increases electrophilicity, enhancing reactivity in SNAr reactions. Position 3-Cl in this compound may act as a preferential leaving group compared to 5-Cl or 8-Cl due to resonance effects .
  • Dichloro vs. Mono-Chloro: Reduced halogenation decreases oxidative stability but improves solubility in polar solvents .

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